molecular formula C13H18N4O3S2 B2625380 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 1396759-31-1

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No.: B2625380
CAS No.: 1396759-31-1
M. Wt: 342.43
InChI Key: VUEDFNVHUVBOJB-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a useful research compound. Its molecular formula is C13H18N4O3S2 and its molecular weight is 342.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound of interest, closely related to derivatives of 3,5-dimethylisoxazole, has been synthesized and characterized, providing foundational knowledge for its potential applications. A study on a similar compound, [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl)-diphenyl-methanol], detailed its synthesis, spectroscopic characterization, and crystal structure, offering insights into its molecular conformation and interactions. The piperidine ring in the structure was found to be in chair conformation, and the molecule exhibited both inter- and intramolecular hydrogen bonds, suggesting potential for further chemical modifications and applications in drug design due to its structural features (S. Naveen et al., 2015).

Chemical Reactivity and Modifications

The chemical reactivity of methyl-substituted isoxazoles, including 3,5-dimethylisoxazole, has been explored through lithiation reactions, providing a pathway for the synthesis of various functionalized derivatives. This study illustrates the versatility of the compound's chemistry, allowing for the creation of a range of acetic acids after carboxylation, which could have implications for its use in synthesizing other medically relevant molecules (R. Micetich, 1970).

Anticancer Potential

Investigations into the anticancer activities of polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, show promise for the derivative's use in cancer treatment. Compounds with structures related to the compound of interest displayed effectiveness against various cancer cell lines, highlighting the potential for further development into anticancer agents (Kostyantyn Turov, 2020).

Role in Antibacterial and Antifungal Activity

Synthesis and evaluation of novel derivatives have shown that the compound and its related structures possess antibacterial and antifungal activities. These findings support the potential for the compound's application in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Manjoor. Syed et al., 2013).

Properties

IUPAC Name

3,5-dimethyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S2/c1-8-12(9(2)20-16-8)22(18,19)17-6-4-11(5-7-17)13-15-14-10(3)21-13/h11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEDFNVHUVBOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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